molecular formula C21H12N4O B5642485 5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile

5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile

Cat. No.: B5642485
M. Wt: 336.3 g/mol
InChI Key: MXXIZUHOPFJZJD-UHFFFAOYSA-N
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Description

5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile, also known as APCN, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. APCN belongs to the class of chromeno-naphthyridine compounds, which have been found to exhibit various biological activities.

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of naphthyridine, including 5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile, exhibit significant corrosion inhibition properties. These compounds are effective in protecting mild steel in hydrochloric acid environments. Studies using techniques like weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarization have confirmed their high inhibition activities, indicating potential industrial applications in corrosion protection (Singh et al., 2016).

Synthesis and Fluorescence Properties

This compound is also noted for its synthesis and fluorescence properties. Research involving silica gel-catalyzed synthesis in water and the study of fluorescence properties of these compounds has demonstrated that they have high fluorescence quantum yields. This makes them potential candidates for use in fluorescent materials and sensors (Wu et al., 2010).

Structure-Fluorescence Relationship

Further studies have explored the structure-fluorescence relationship of naphthyridine-containing compounds, including this compound. These studies have provided insights into how the structure influences luminescent properties, enabling the use of these compounds as sensors for identifying metal ions, and highlighting their potential as organic fluorescent materials (Wei et al., 2014).

Dye-Sensitized Solar Cells

Compounds like this compound have been used in the synthesis of ruthenium (II) complexes, which show promising applications in dye-sensitized solar cells. These studies indicate their potential in improving the efficiency of solar energy conversion, thus contributing to the development of renewable energy technologies (Anandan et al., 2004).

Properties

IUPAC Name

11-imino-15-phenyl-8-oxa-10,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaene-12-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O/c22-11-15-19-18-14(10-16(24-19)12-6-2-1-3-7-12)13-8-4-5-9-17(13)26-21(18)25-20(15)23/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIZUHOPFJZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C(C(=N)N=C4OC5=CC=CC=C53)C#N)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile
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5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile
Reactant of Route 3
5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile
Reactant of Route 4
5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile
Reactant of Route 5
5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile
Reactant of Route 6
5-amino-2-phenylchromeno[4,3,2-de]-1,6-naphthyridine-4-carbonitrile

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